2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(3-nitrophenyl)hexanamide (non-preferred name)
Description
This compound belongs to a class of pentacyclic azapentacyclo derivatives characterized by a rigid polycyclic core and functionalized side chains. Its structure includes a 17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadecahexaene core with a 16,18-dione system, substituted with a hexanamide chain linked to a 3-nitrophenyl group.
Properties
Molecular Formula |
C30H27N3O5 |
|---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(3-nitrophenyl)hexanamide |
InChI |
InChI=1S/C30H27N3O5/c1-2-3-15-23(28(34)31-17-9-8-10-18(16-17)33(37)38)32-29(35)26-24-19-11-4-5-12-20(19)25(27(26)30(32)36)22-14-7-6-13-21(22)24/h4-14,16,23-27H,2-3,15H2,1H3,(H,31,34) |
InChI Key |
UTEAFPXTMLQYLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(3-nitrophenyl)hexanamide involves multiple steps, starting from readily available precursors. The key steps include the formation of the pentacyclic core, introduction of the nitrophenyl group, and attachment of the hexanamide chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(3-nitrophenyl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(3-nitrophenyl)hexanamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as drug development and delivery.
Industry: It is used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(3-nitrophenyl)hexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its hexanamide-3-nitrophenyl substituent, which distinguishes it from structurally related derivatives. Below is a comparative analysis based on molecular features, applications, and reactivity:
Table 1: Key Structural and Functional Comparisons
Structural and Functional Divergences
- Electron-Withdrawing vs. This impacts binding affinity in biological systems (e.g., nitro groups often enhance interactions with cytochrome P450 enzymes) .
Biological Activity
The compound 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(3-nitrophenyl)hexanamide (CAS No. 499999-52-9) is a complex polycyclic compound with potential biological activities that warrant detailed investigation. This article explores its biological activity through various studies and findings.
- Molecular Formula : C25H16N2O6
- Molecular Weight : 440.41 g/mol
- Structure : The compound features a unique pentacyclic structure with multiple conjugated double bonds and dione functionalities at positions 16 and 18.
Research indicates that compounds with similar structural characteristics often exhibit significant biological activity due to their ability to interact with cellular mechanisms involved in disease progression. For instance, derivatives of the related compound 17-oxapentacyclo[6.6.5.0(2,7).0(9,14).0(15,19)]nonadeca-2,4,6,9,11,13-hexaene have shown potential as anticancer agents by inducing apoptosis in cancer cells through specific biochemical pathways .
Anticancer Properties
Studies have demonstrated that compounds related to the target compound can inhibit cancer cell proliferation and induce apoptosis:
- Induction of Apoptosis : The compound may activate pathways leading to programmed cell death in various cancer cell lines.
- Cell Cycle Arrest : Research has shown that certain derivatives can cause cell cycle arrest at specific phases (G1/S or G2/M), which is crucial for cancer therapy .
Antimicrobial Activity
The antimicrobial efficacy of related compounds has been evaluated against various bacterial strains:
- Testing Against Bacteria : Derivatives were tested against Staphylococcus aureus, Escherichia coli, and other strains with promising results indicating enhanced activity compared to previous studies on similar structures .
| Compound | Activity Against Bacterial Strains | Notes |
|---|---|---|
| Compound 1 | Effective against all tested strains | Best activity observed |
| Compound 2 | Moderate activity | Less effective than Compound 1 |
| Compound 3 | Low activity | Not significantly effective |
Study on Anticancer Activity
In a study published in 2012, derivatives of the compound were synthesized and evaluated for their anticancer properties:
- Results : The most active derivative showed a significant reduction in cell viability across various cancer cell lines .
Study on Antimicrobial Activity
Another study focused on the antimicrobial properties of similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
